molecular formula C12H18BrN B13318302 [(4-Bromophenyl)methyl](2-methylbutan-2-YL)amine

[(4-Bromophenyl)methyl](2-methylbutan-2-YL)amine

Katalognummer: B13318302
Molekulargewicht: 256.18 g/mol
InChI-Schlüssel: DOCCMHIJVKCDCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrN and a molecular weight of 256.18202 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a methylbutan-2-ylamine structure. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Vorbereitungsmethoden

The synthesis of (4-Bromophenyl)methylamine typically involves the reaction of 4-bromobenzyl chloride with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

(4-Bromophenyl)methylamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)methylamine is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the amine group facilitates its interaction with biological molecules. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

(4-Bromophenyl)methylamine can be compared with other similar compounds such as (2-bromophenyl)methylamine and 3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline . These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. (4-Bromophenyl)methylamine is unique due to its specific bromophenyl substitution, which imparts distinct properties and applications.

Eigenschaften

Molekularformel

C12H18BrN

Molekulargewicht

256.18 g/mol

IUPAC-Name

N-[(4-bromophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H18BrN/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10/h5-8,14H,4,9H2,1-3H3

InChI-Schlüssel

DOCCMHIJVKCDCY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)NCC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.